N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide
Description
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Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYYAACAUCVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , highlighting the presence of a trifluoromethyl group which enhances lipophilicity and may influence its pharmacological properties. The compound contains a pyrrolidine moiety, known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor models.
- Neuroprotective Effects : Certain pyrrolidine derivatives have demonstrated neuroprotective properties against excitotoxicity, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities of Related Compounds
The precise mechanism of action for this compound remains largely unexplored. However, related compounds have been studied for their interactions with various biological targets, including:
- Trace Amine Associated Receptor 1 (TAAR1) : Activation of this receptor has been linked to neuroprotective effects.
- Protein Kinase Activation : Inhibition or modulation of specific kinases such as AKT and PKA has been observed in related studies, indicating a potential pathway for therapeutic effects.
Case Studies
- Neuroprotection Study : A study involving organotypic hippocampal slices demonstrated that related compounds could significantly reduce cell death induced by kainic acid, suggesting a protective role against excitotoxicity .
- Cancer Cell Line Testing : In vitro studies have shown that certain pyrrolidine derivatives exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapy agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolidine-pyridine core in N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide?
- Methodology : The pyrrolidine ring can be synthesized via cyclization reactions, while the trifluoromethylpyridine moiety is typically introduced through nucleophilic aromatic substitution or cross-coupling. For example, similar compounds (e.g., antiviral agents with pyrrolidin-3-yl substituents) use triethylamine in acetonitrile at 60°C under inert conditions for amine coupling . Purification often involves normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, NMR (400 MHz, CDCl) can confirm proton environments, such as aromatic signals (δ 8.48–8.46 ppm for pyridine protons) and trifluoromethyl groups (distinct NMR signals). X-ray crystallography is used for absolute stereochemical confirmation in related compounds .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Methodology : LogP values (lipophilicity) and pKa are calculated using computational tools (e.g., ACD/Labs). Stability under physiological pH (e.g., phosphate buffer at pH 7.4) is tested via HPLC, with degradation products identified by LC-MS. Trifluoromethyl groups enhance metabolic stability, as seen in antiviral analogs .
Advanced Research Questions
Q. How does the trifluoromethylpyridine moiety influence target binding in enzyme inhibition studies?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with/without the trifluoromethyl group. For instance, replacing CF with Cl or H in pyridine-based inhibitors reduces binding affinity by 10–100-fold in viral proteases . Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets .
Q. What experimental designs address low yields in coupling reactions involving pent-4-enamide?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE). For example, substituting DMF with acetonitrile increases yields from 30% to 60% in similar amide couplings . Catalytic additives (e.g., DMAP) or microwave-assisted synthesis may further improve efficiency .
Q. How are contradictions in biological activity data resolved across different assay models?
- Methodology : Cross-validate results using orthogonal assays. For example, discrepancies in IC values between cell-based and enzyme inhibition assays may arise from off-target effects. Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies mitigate metabolic instability of the pyrrolidine-pent-4-enamide backbone?
- Methodology : Introduce steric hindrance (e.g., methyl groups on pyrrolidine) or replace labile bonds (e.g., amide-to-urea substitution). In vivo pharmacokinetic studies in rodents show that fluorinated analogs exhibit longer half-lives (t = 4–6 hours vs. 1–2 hours for non-fluorinated) .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
